Magnesium taurate

Description

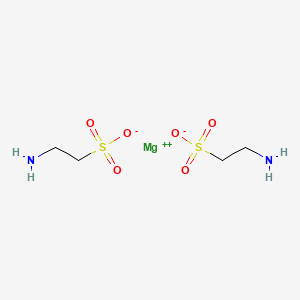

Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;2-aminoethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H7NO3S.Mg/c2*3-1-2-7(4,5)6;/h2*1-3H2,(H,4,5,6);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZURQOBSFRVSEB-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)[O-])N.C(CS(=O)(=O)[O-])N.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12MgN2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201022013 | |

| Record name | Magnesium taurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201022013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92785-94-9, 334824-43-0 | |

| Record name | Magnesium taurinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92785-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Magnesium taurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0334824430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium taurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201022013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanesulfonic acid, 2-amino-, magnesium salt (2:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM TAURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RCM1N3D968 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Magnesium Taurate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of magnesium taurate, a chelated form of magnesium known for its high bioavailability and potential therapeutic benefits. This document consolidates available information on synthetic methodologies, analytical characterization, and the underlying mechanisms of its biological activity, offering a valuable resource for professionals in research and drug development.

Introduction

This compound is a salt formed between magnesium and taurine (B1682933), an amino sulfonic acid. This organo-mineral complex has garnered significant interest due to the synergistic physiological roles of its constituent parts. Magnesium is a crucial cofactor in over 300 enzymatic reactions, essential for neuromuscular function, cardiovascular health, and glucose metabolism. Taurine, a semi-essential amino acid, plays a vital role in cardiovascular function, retinal health, and neurological development, and possesses antioxidant properties. The chelation of magnesium with taurine is believed to enhance its absorption and bioavailability compared to inorganic magnesium salts. This guide will detail the known methods of its synthesis and the analytical techniques employed for its characterization.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of a magnesium source with taurine in a 1:2 molar ratio. Several methods have been patented, primarily differing in the choice of the magnesium precursor and the purification strategy.

Synthesis from Magnesium Hydroxide (B78521)

One common method involves the reaction of magnesium hydroxide with taurine in an aqueous solution. The mixture is heated under reflux for several hours to ensure complete reaction. The resulting product can be isolated by precipitation with an organic solvent like methanol (B129727) or ethanol (B145695), followed by filtration and drying.

Experimental Protocol:

-

Reaction Setup: Suspend magnesium hydroxide (1 mole equivalent) and taurine (2 mole equivalents) in deionized water in a round-bottom flask equipped with a reflux condenser.

-

Reflux: Heat the mixture to reflux (approximately 92-97°C) with constant stirring for 1-7 hours. The reaction is typically complete when the milky suspension becomes a clear solution.

-

Purification:

-

Precipitation: Cool the reaction mixture to room temperature. Add methanol or ethanol to precipitate the this compound.

-

Filtration: Collect the white precipitate by filtration.

-

Washing: Wash the product with a small amount of cold methanol or ethanol to remove unreacted starting materials.

-

Drying: Dry the purified this compound in a vacuum oven.

-

Synthesis from Magnesium Oxide

Similar to the hydroxide method, magnesium oxide can be used as the magnesium source. The reaction with taurine is carried out in water, often with heating to facilitate the dissolution and reaction of the magnesium oxide.

Experimental Protocol:

-

Reaction Setup: Add magnesium oxide (1 mole equivalent) and taurine (2 mole equivalents) to deionized water in a flask.

-

Heating and Stirring: Heat the mixture to 65-75°C with continuous stirring for 30-40 minutes.

-

Isolation and Purification: The product can be isolated by cooling the solution to induce crystallization, followed by filtration and washing with a cold solvent.

Synthesis from Basic Magnesium Carbonate

Another patented method utilizes basic magnesium carbonate as the magnesium precursor. This method involves the dropwise addition of a taurine aqueous solution to a heated suspension of basic magnesium carbonate.

Experimental Protocol:

-

Preparation of Solutions: Prepare an aqueous solution of taurine. Create a suspension of basic magnesium carbonate in water.

-

Reaction: Heat the magnesium carbonate suspension to reflux. Slowly add the taurine solution dropwise until the reaction mixture becomes clear and the pH is between 7.5 and 8.0.

-

Reflux and Decolorization: Continue to reflux for an additional 30-60 minutes to ensure the reaction is complete. Activated carbon may be added to decolorize the solution.

-

Crystallization and Isolation: Filter the hot solution to remove the activated carbon. Concentrate the filtrate under reduced pressure and then cool to 3-5°C to induce crystallization. Collect the crystals by filtration and dry them.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following are key analytical techniques that should be employed.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₄H₁₂MgN₂O₆S₂ | |

| Molecular Weight | 272.6 g/mol | |

| Appearance | White crystalline powder | |

| Melting Point | ~300 °C (with decomposition) | |

| Solubility | Highly soluble in water | |

| Elemental Magnesium | Approximately 8.9% by mass |

Elemental Analysis

Elemental analysis is a fundamental technique to verify the empirical formula of the synthesized compound.

| Element | Theoretical % |

| Carbon (C) | 17.62 |

| Hydrogen (H) | 4.44 |

| Magnesium (Mg) | 8.92 |

| Nitrogen (N) | 10.27 |

| Oxygen (O) | 35.21 |

| Sulfur (S) | 23.51 |

Note: The theoretical percentages are calculated for the anhydrous form of this compound (C₄H₁₂MgN₂O₆S₂). Some sources indicate the presence of water of hydration, which would alter these values.

Spectroscopic Analysis

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretching (amine) | 3300 - 3500 |

| C-H stretching (alkane) | 2850 - 3000 |

| S=O stretching (sulfonate) | 1150 - 1250 (asymmetric) |

| 1030 - 1070 (symmetric) | |

| C-N stretching | 1020 - 1250 |

| C-S stretching | 600 - 800 |

Note: The coordination of the amino and sulfonate groups to the magnesium ion may cause shifts in the positions and changes in the intensities of these bands compared to free taurine.

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms in the molecule.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show two triplets corresponding to the two methylene (B1212753) (-CH₂-) groups in the taurine backbone. The chemical shifts will be influenced by the adjacent amino and sulfonate groups.

-

¹³C NMR: The carbon-13 NMR spectrum should exhibit two signals for the two distinct carbon atoms in the taurine structure.

-

²⁵Mg NMR: Magnesium-25 NMR could be used to probe the local environment of the magnesium ion, although it is a less common technique due to the low natural abundance and quadrupolar nature of the ²⁵Mg nucleus.

While a patent mentions that NMR analysis confirms the presence of taurine in the product, specific chemical shift data is not provided.

X-Ray Diffraction (XRD)

Powder XRD is a powerful technique for determining the crystalline structure of the synthesized material. A unique diffraction pattern serves as a fingerprint for the crystalline compound. Although specific 2θ values for this compound are not available in the searched literature, a typical analysis would involve comparing the experimental diffraction pattern with a reference pattern from a database or a simulated pattern if the crystal structure is known. The sharpness of the diffraction peaks can provide information about the crystallinity and particle size of the product.

Thermal Analysis (TGA/DSC)

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It can be used to determine the thermal stability of this compound and to quantify the amount of water of hydration. A weight loss step at temperatures below 200°C would indicate the loss of water, while decomposition would occur at higher temperatures.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. It can be used to determine the melting point and to study phase transitions and decomposition processes. For this compound, a sharp endothermic peak corresponding to its melting and decomposition around 300°C is expected.

Biological Activity and Signaling Pathways

The therapeutic potential of this compound stems from the combined actions of magnesium and taurine, which exhibit synergistic effects on cardiovascular and neurological health.

Cardiovascular Effects

This compound contributes to cardiovascular health through several mechanisms:

-

Blood Pressure Regulation: Magnesium acts as a natural calcium channel blocker, promoting vasodilation and reducing blood pressure. Taurine also helps to lower blood pressure by modulating the renin-angiotensin system and promoting the production of nitric oxide, a vasodilator.

-

Anti-arrhythmic Effects: Magnesium is crucial for maintaining a stable heart rhythm by regulating ion transport across cell membranes. Taurine also exhibits anti-arrhythmic properties.

-

Antioxidant Activity: Both magnesium and taurine contribute to the cellular antioxidant defense system, protecting cardiovascular tissues from oxidative stress.

Neurological Effects

In the nervous system, this compound is believed to have a calming and neuroprotective effect:

-

NMDA Receptor Modulation: Magnesium is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, preventing excessive neuronal excitation and excitotoxicity.

-

GABAergic Activity: Taurine can act as an agonist at GABA-A receptors, promoting an inhibitory, calming effect in the brain.

-

Neuroprotection: The combined antioxidant and anti-inflammatory properties of magnesium and taurine help to protect neurons from damage.

Signaling Pathway Diagram

Caption: Proposed signaling pathways for the biological effects of this compound.

Conclusion

This technical guide has summarized the key aspects of this compound synthesis and characterization based on currently available information. While several synthetic routes are established, a comprehensive public repository of detailed analytical data, particularly spectroscopic and crystallographic information, is lacking. Further research is warranted to fully characterize this promising compound and to elucidate the precise molecular mechanisms underlying its beneficial physiological effects. Such studies will be invaluable for the development of this compound as a therapeutic agent and nutritional supplement.

An In-depth Technical Guide on the Chemical Properties of Magnesium Taurate

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium taurate is an organically chelated mineral compound formed by the ionic bonding of magnesium with the amino acid taurine (B1682933).[1] This molecule has garnered significant interest in the scientific community for its potential synergistic health benefits, combining the physiological roles of both magnesium and taurine.[2][3] As a nutritional supplement, it is noted for its high bioavailability compared to inorganic magnesium salts, which is attributed to its chelated structure that facilitates efficient absorption.[4][5] This technical guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and relevant biochemical signaling pathways of this compound to support advanced research and development.

Chemical Identity and Structure

This compound is chemically known as magnesium bis(2-aminoethanesulfonate) or magnesium ditaurate.[4][6] It is the magnesium salt of taurine, where two molecules of taurine are bound to a single magnesium ion.[7][8]

Key Identifiers:

-

Elemental Magnesium Content: Approximately 8.9% by mass.[6]

The structure involves the magnesium cation (Mg²⁺) coordinated with the negatively charged sulfonate group and the amino group of two taurine molecules. This chelation contributes to the compound's stability and bioavailability.

Physicochemical Properties

The physical and chemical characteristics of this compound are essential for its handling, formulation, and mechanism of action.

| Property | Description |

| Appearance | White or off-white powder or crystalline powder.[9][12][13] |

| Solubility | There are conflicting reports on water solubility. Some sources describe it as slightly soluble or practically insoluble in water,[9][12][13] while patent literature suggests high water solubility for the salt form but lower solubility for a complex form.[7] It is also described as slightly soluble in ethanol,[12][13][14] very soluble in N,N-Dimethylformamide, soluble in methanol, sparingly soluble in glacial acetic acid, and very slightly soluble in chloroform.[9] |

| Melting Point | Reports vary, with one source indicating a melting point of 152-156°C,[9] while patent data suggests it decomposes at approximately 300°C.[7][8] |

| Stability | Stable under normal room temperature storage conditions in a sealed container.[13] It is advised to avoid high temperatures and contact with strong oxidizing agents.[13] |

| Bioavailability | Considered to have high bioavailability compared to inorganic magnesium forms like magnesium oxide, a characteristic attributed to its organic chelate structure.[4][5][15] |

Synthesis and Characterization

Synthesis Protocols

The synthesis of this compound typically involves the reaction of taurine with a magnesium-containing base in a 2:1 molar ratio.[7][8] The general process involves reacting the components in an aqueous solution, followed by purification and precipitation.

Detailed Experimental Protocol (Generalized):

-

Reaction Setup: A stirred reaction vessel is charged with deionized water. The water is heated to a constant temperature, typically between 65-75°C.[16]

-

Addition of Reactants: Taurine is added to the heated water and stirred until dissolved. Subsequently, a stoichiometric amount of a magnesium base (e.g., magnesium oxide, magnesium hydroxide, or basic magnesium carbonate) is slowly added to the taurine solution in a 2:1 molar ratio of taurine to magnesium.[7][16][17]

-

Reaction: The mixture is stirred vigorously at the elevated temperature for a period of 30-60 minutes to ensure complete reaction, often monitored by the clarification of the solution and a pH adjustment to approximately 7.5-8.0.[17]

-

Purification (Optional): Activated carbon may be added to the solution to decolorize it, followed by filtration to remove the carbon.[17]

-

Crystallization: The resulting solution is concentrated, often under reduced pressure, until crystallization begins. The solution is then cooled to a low temperature (e.g., -1 to 4°C) to maximize crystal formation.[16] An organic solvent, such as methanol, may be added to precipitate the product from the solution.[7]

-

Isolation and Drying: The crystalline product is isolated from the solution via filtration or centrifugation. The collected solid is then washed (e.g., with sterile water) and dried under vacuum at an elevated temperature (e.g., 95-98°C) to yield the final this compound product.[17]

Characterization Methods

To confirm the structure and purity of the synthesized this compound, several analytical techniques are employed.

Elemental Analysis: This method is used to determine the mass percentages of carbon, hydrogen, nitrogen, sulfur, and magnesium. The results are compared against the theoretical values calculated from the molecular formula. A patent for this compound dihydrate reported the following values:

| Element | Theoretical Value (%) (for Dihydrate) | Experimental Value (%) | Method |

| Carbon (C) | 15.57 | 16.38 | Combustion Analysis |

| Hydrogen (H) | 5.23 | 5.00 | Combustion Analysis |

| Nitrogen (N) | 9.08 | 9.09 | Combustion Analysis |

| Sulfur (S) | 20.78 | 20.43 | Combustion Analysis |

| Magnesium(Mg) | 7.88 | 6.25 | Atomic Absorption Spec. |

| (Data sourced from patents US5582839A and Justia Patents 1995-04-18)[7][8] |

Experimental Protocol - Elemental Analysis:

-

Combustion Analysis (C, H, N, S): A precisely weighed sample of the compound is combusted in a stream of oxygen at high temperature. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated by gas chromatography and quantified using a thermal conductivity detector. The percentages of each element are calculated from the amounts of the gaseous products.

-

Atomic Absorption Spectroscopy (Mg): A sample is dissolved in an appropriate solvent and aspirated into a flame or graphite (B72142) furnace, atomizing the sample. A light beam of a specific wavelength, characteristic of magnesium, is passed through the atomized sample. The amount of light absorbed is proportional to the concentration of magnesium in the sample, which is determined by comparison to a calibration curve prepared from standards of known concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR are used to confirm the presence and structure of the taurine component in the final product.[7]

Biochemical Context and Signaling Pathways

The biological effects of this compound are a composite of the actions of magnesium and taurine, both of which are involved in numerous critical signaling pathways.

Magnesium-Mediated Signaling

Magnesium is a crucial cofactor for over 300 enzymatic reactions and plays a key role in signal transduction.[4][18]

PI3K/Akt/mTOR Pathway: Magnesium is an activator of the mTOR pathway, which is central to regulating protein synthesis, cell growth, and muscle differentiation.[[“]] Magnesium deficiency has been shown to decrease mTOR signaling by increasing the activation of AMPK, an inhibitor of the pathway.[[“]]

Immunomodulatory Pathways: Magnesium ions modulate immune responses by influencing key inflammatory signaling cascades. Mg²⁺ can activate the TRPM7 channel, leading to the activation of the PI3K-AKT1 pathway, which suppresses the production of inflammatory cytokines.[[“]] It also inhibits the TLR4-mediated activation of NF-κB and MAPK pathways, further reducing inflammation.[[“]]

Taurine-Mediated Signaling

Taurine, a semi-essential amino acid, has cytoprotective, anti-inflammatory, and neuromodulatory properties.[21][22]

Anti-inflammatory and Antioxidant Pathways: Taurine has been shown to alleviate inflammation and oxidative stress by inhibiting the PI3K-AKT, MAPK, and NF-κB signaling pathways, which are often activated by inflammatory stimuli like lipopolysaccharide (LPS).[23]

Neuromodulatory Actions: In the central nervous system, taurine exerts inhibitory effects, in part by acting as an agonist at GABA-A and glycine (B1666218) receptors.[24][25] It also plays a critical role in maintaining calcium homeostasis, which protects neurons from glutamate-induced excitotoxicity by dampening excessive intracellular calcium transients.[21][24][25]

Conclusion

This compound is a chemically defined entity with distinct physicochemical properties that favor its bioavailability. Its synthesis is achievable through scalable chemical processes, and its structure can be verified using standard analytical techniques. The compound's biological significance is underscored by the integral roles of both magnesium and taurine in a multitude of cellular and systemic signaling pathways, ranging from metabolic regulation and immunomodulation to neurotransmission. This guide provides foundational data and protocols intended to facilitate further investigation into the therapeutic and pharmacological potential of this compound by the scientific and drug development communities.

References

- 1. greatlife.eu [greatlife.eu]

- 2. Complementary vascular-protective actions of magnesium and taurine: a rationale for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. moleqlar.com [moleqlar.com]

- 4. grokipedia.com [grokipedia.com]

- 5. formmed.com [formmed.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. US5582839A - this compound and other mineral taurates - Google Patents [patents.google.com]

- 8. patents.justia.com [patents.justia.com]

- 9. echemi.com [echemi.com]

- 10. This compound | C4H12MgN2O6S2 | CID 13343447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound | 334824-43-0 [chemicalbook.com]

- 12. This compound or Magnesium Ditaurate GMP Grade Manufacturers [anmol.org]

- 13. This compound Manufacturers, with SDS [mubychem.com]

- 14. biollachemicals.com [biollachemicals.com]

- 15. Health Benefits Of this compound – Forbes Health [forbes.com]

- 16. Synthesis method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 17. CN101693679A - Method for synthesizing this compound - Google Patents [patents.google.com]

- 18. Intracellular magnesium homeostasis - Magnesium in the Central Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. consensus.app [consensus.app]

- 20. consensus.app [consensus.app]

- 21. Effects and Mechanisms of Taurine as a Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 22. This compound attenuates progression of hypertension and cardiotoxicity against cadmium chloride-induced hypertensive albino rats - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Review: Taurine: A “very essential” amino acid - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Taurine Supplementation as a Neuroprotective Strategy upon Brain Dysfunction in Metabolic Syndrome and Diabetes [mdpi.com]

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Magnesium Taurate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium taurate, a compound combining the essential mineral magnesium with the amino acid taurine (B1682933), has garnered significant interest for its potential therapeutic applications, particularly in the realms of neuroprotection and cardiovascular health. This technical guide provides a comprehensive overview of the in vitro mechanisms of action of this compound, drawing from a range of experimental studies. It details the molecular pathways influenced by this compound, presents quantitative data from key experiments in a structured format, and outlines the methodologies employed in this research. The included diagrams of signaling pathways and experimental workflows offer a visual representation of the complex interactions and processes involved. This document is intended to serve as a valuable resource for researchers and professionals in drug development seeking to understand and explore the therapeutic potential of this compound.

Introduction

Magnesium is a critical divalent cation involved in numerous physiological processes, including enzymatic reactions, ion channel function, and neurotransmission. Taurine, a sulfur-containing amino acid, is known for its roles in neuromodulation, antioxidant defense, and cell membrane stabilization. The combination of these two molecules in the form of this compound is hypothesized to have synergistic effects, offering a multi-faceted approach to cellular protection and function. This guide will delve into the in vitro evidence that elucidates the mechanisms underlying these effects.

Core Mechanisms of Action

The in vitro effects of this compound are primarily attributed to its influence on several key cellular processes:

-

Neuroprotection through NMDA Receptor Modulation: A significant body of evidence points to the role of this compound in mitigating excitotoxicity, a key driver of neuronal cell death in various neurological conditions. This is largely achieved through the modulation of the N-methyl-D-aspartate (NMDA) receptor.[1][2]

-

Cardioprotective and Vascular Effects: this compound exhibits beneficial effects on the cardiovascular system by regulating intracellular calcium levels, improving endothelial function, and exerting antioxidant actions.[3][4]

-

Anti-inflammatory and Antioxidant Activity: The compound has been shown to possess anti-inflammatory and antioxidant properties, contributing to its protective effects in various cell types.[[“]]

-

GABAergic Modulation: this compound can potentiate the function of GABA(A) receptors, the primary inhibitory neurotransmitter receptors in the central nervous system, contributing to its calming and neuroprotective effects.[6][7]

Signaling Pathways

The multifaceted actions of this compound are mediated through its interaction with several key signaling pathways.

NMDA Receptor Signaling and Excitotoxicity

Magnesium ions are known to block the NMDA receptor channel in a voltage-dependent manner.[2] Excessive activation of NMDA receptors leads to a massive influx of Ca2+, triggering a cascade of neurotoxic events, including the activation of nitric oxide synthases (NOS) and the production of reactive oxygen species (ROS). Taurine also contributes to neuroprotection by inhibiting glutamate-induced increases in intracellular calcium.[1] this compound, by providing both magnesium and taurine, effectively dampens this excitotoxic cascade.

NF-κB Inflammatory Pathway

Magnesium has been shown to suppress the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[[“]] It can inhibit the phosphorylation of IKK and the subsequent degradation of IκB-α, which prevents the nuclear translocation of the p65 subunit of NF-κB.[[“]] This, in turn, reduces the transcription of pro-inflammatory genes, such as those encoding for iNOS and various cytokines.

Quantitative Data from In Vitro Studies

The following tables summarize quantitative data from various in vitro studies investigating the effects of this compound and its components.

Table 1: Effects on NMDA-Induced Excitotoxicity in Retinal Cells

| Parameter | Treatment Group | Result | Fold Change vs. NMDA | Reference |

| nNOS Expression | NMDA | Increased | 139-fold vs. PBS | [1] |

| MgAT (pretreatment) + NMDA | Decreased | 11.21-fold reduction | [1] | |

| Taurine (pretreatment) + NMDA | Decreased | 9.22-fold reduction | [1] | |

| iNOS Expression | NMDA | Increased | 111.65-fold vs. PBS | [1] |

| MgAT (pretreatment) + NMDA | Decreased | 3.58-fold reduction | [1] | |

| eNOS Expression | NMDA | Decreased | 1.63-fold lower than PBS | [1] |

| Apoptotic Cells | NMDA | Increased | - | [1] |

| MgAT (pretreatment) + NMDA | Decreased | Significantly lower than NMDA | [1] | |

| Intracellular Ca²⁺ | NMDA | Increased | 4.6-fold vs. vehicle | [2] |

| Intracellular Na⁺ | NMDA | Increased | 3-fold vs. vehicle | [2] |

| Intracellular K⁺ | NMDA | Increased | 2.3-fold vs. vehicle | [2] |

Table 2: Effects on Endothelial Cells

| Parameter | Cell Type | Treatment | Concentration | Result | Reference |

| Cell Proliferation | HUVECs | Magnesium | 2-10 mM | Stimulated | [8] |

| NO Synthesis | HUVECs | Magnesium | High concentrations | Enhanced | [8] |

| eNOS Expression | HUVECs | Magnesium | High concentrations | Upregulated | [8] |

| Cell Viability | HCAECs | Mg²⁺ | < 30 mM | Not significantly affected | [9] |

Table 3: Effects on Lens Cells (In Vitro Cataract Model)

| Parameter | Treatment Group | Result | Reference |

| Ca²⁺/Mg²⁺ Ratio | Galactose + this compound | Restored to near normal | [10] |

| GSH Activity | Galactose + this compound | Restored to normal | [10] |

| Catalase Activity | Galactose + this compound | Restored to normal | [10] |

Experimental Protocols

This section provides an overview of the methodologies used in the cited in vitro studies.

NMDA-Induced Excitotoxicity in Retinal Cells

-

Cell Culture: Primary retinal ganglion cells (RGCs) or retinal explants are cultured in appropriate media.

-

Induction of Excitotoxicity: Cells are exposed to N-methyl-D-aspartate (NMDA) at concentrations typically ranging from 100 to 200 µM for a specified duration (e.g., 24 hours).

-

Treatment: this compound is added to the culture medium before, during (co-treatment), or after NMDA exposure. Concentrations of magnesium acetyltaurate (a related compound) used in similar studies include 320 nmol for intravitreal injections in vivo, which can be adapted for in vitro dose-response studies.[1][11]

-

Assessment of Apoptosis: The extent of apoptosis is commonly measured using the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay, which detects DNA fragmentation.

-

Western Blot Analysis: Protein expression levels of key signaling molecules such as nNOS, iNOS, eNOS, Bax, and Bcl-2 are quantified by Western blotting.

-

ELISA: Enzyme-linked immunosorbent assays are used to measure the concentrations of specific proteins or signaling molecules.

Assessment of Endothelial Cell Function

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used cell line, cultured in endothelial growth medium.

-

Treatment: Cells are exposed to varying concentrations of this compound or magnesium chloride (e.g., 0.1 mM for deficient conditions, 1.0 mM for normal, and higher concentrations up to 10 mM to assess effects of supplementation).[8]

-

Measurement of Intracellular Calcium: Intracellular calcium levels are measured using fluorescent indicators such as Fura-2 AM.

-

Nitric Oxide (NO) Production: NO production is quantified using the Griess assay.

-

Western Blot Analysis: Expression of eNOS and iNOS is determined by Western blotting.

-

Cell Proliferation and Migration Assays: The effects on cell growth and movement are assessed using standard proliferation assays (e.g., MTT assay) and migration assays (e.g., wound healing assay).

In Vitro Cataract Model

-

Lens Culture: Whole lenses are dissected from animal eyes (e.g., rats) and cultured in a medium such as Dulbecco's Modified Eagle's Medium (DMEM).

-

Induction of Cataract: Cataract-like changes are induced by adding a high concentration of galactose (e.g., 30-50 mM) to the culture medium.

-

Treatment: this compound is added to the galactose-containing medium.

-

Assessment of Lens Opacity: Lens opacity is monitored and scored using a slit lamp or by photographic documentation.

-

Biochemical Analysis: At the end of the incubation period, lenses are homogenized and analyzed for Ca²⁺/Mg²⁺ ratio, and the activity of antioxidant enzymes such as glutathione (B108866) (GSH) and catalase.[10]

Conclusion

The in vitro evidence strongly suggests that this compound exerts its beneficial effects through a combination of mechanisms, including the modulation of NMDA receptor activity, inhibition of inflammatory pathways like NF-κB, regulation of intracellular calcium, and enhancement of antioxidant defenses. These multifaceted actions make it a promising candidate for further investigation in the context of neurodegenerative diseases, cardiovascular disorders, and other conditions where excitotoxicity, inflammation, and oxidative stress play a key pathogenic role. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to design and interpret future studies aimed at fully elucidating the therapeutic potential of this compound.

References

- 1. Protective effect of magnesium acetyltaurate and taurine against NMDA-induced retinal damage involves reduced nitrosative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protective effect of magnesium acetyltaurate against NMDA-induced retinal damage involves restoration of minerals and trace elements homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Complementary vascular-protective actions of magnesium and taurine: a rationale for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Magnesium regulates intracellular free ionized calcium concentration and cell geometry in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. consensus.app [consensus.app]

- 6. Magnesium potentiation of the function of native and recombinant GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. High concentrations of magnesium modulate vascular endothelial cell behaviour in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Endothelial responses of magnesium and other alloying elements in magnesium-based stent materials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of this compound on the onset and progression of galactose-induced experimental cataract: in vivo and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Magnesium acetyltaurate prevents retinal ganglion cells apoptosis induced by N-methyl-D-aspartate [internal-frontiersin.org]

In Vivo Efficacy of Magnesium Taurate Supplementation: A Technical Whitepaper for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium taurate, a chelated form of magnesium bound to the amino acid taurine (B1682933), has garnered significant scientific interest for its potential therapeutic effects. This technical guide synthesizes the current in vivo evidence for this compound supplementation, with a particular focus on its cardiovascular and neurological benefits. We present a comprehensive overview of key experimental findings, detailed methodologies, and the putative signaling pathways involved. Quantitative data from preclinical studies are summarized in structured tables for comparative analysis. Furthermore, visual representations of experimental workflows and molecular mechanisms are provided using Graphviz diagrams to facilitate a deeper understanding of the compound's physiological actions. This document is intended to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of this compound.

Introduction

Magnesium is an essential mineral crucial for over 300 enzymatic reactions in the body, playing a vital role in cardiovascular function, neuromuscular transmission, and metabolic regulation.[1][2] Taurine, a semi-essential amino acid, is known for its antioxidant and cytoprotective properties.[3][4] The combination of magnesium and taurine into a single compound, this compound, is hypothesized to offer synergistic health benefits due to the complementary actions of its constituents.[1][4] In vivo studies, primarily in animal models, have begun to elucidate the physiological effects of this compound supplementation, particularly in the contexts of hypertension, cardiotoxicity, and neurological protection.[3][5][6] This whitepaper provides an in-depth technical review of these preclinical findings.

Cardiovascular Effects

A significant body of in vivo research has focused on the cardiovascular benefits of this compound, particularly its antihypertensive and cardioprotective effects.[3][7][8][9]

Antihypertensive Effects

Preclinical studies have demonstrated the potential of this compound to lower blood pressure. A key study investigated its effects in a cadmium chloride (CdCl₂)-induced hypertension model in rats.[3][8][9]

| Parameter | Animal Model | Treatment Group | Dosage | Duration | Effect on Systolic Blood Pressure (SBP) | Effect on Diastolic Blood Pressure (DBP) | Reference |

| Blood Pressure | Sprague Dawley Rats | This compound | 2 mg/kg/day (p.o.) | 2 weeks | Significant Reduction vs. Toxic Control | Significant Reduction vs. Toxic Control | [3][9] |

| Blood Pressure | Sprague Dawley Rats | This compound | 4 mg/kg/day (p.o.) | 2 weeks | Significant Reduction vs. Toxic Control | Significant Reduction vs. Toxic Control | [3][9] |

| Blood Pressure | Sprague Dawley Rats | Amlodipine (Standard) | 3 mg/kg/day (p.o.) | 2 weeks | Significant Reduction vs. Toxic Control | Significant Reduction vs. Toxic Control | [3][9] |

Cardioprotective Effects: Antioxidant Activity

This compound has been shown to exert cardioprotective effects by mitigating oxidative stress.[3][7][8] In the CdCl₂-induced cardiotoxicity model, supplementation with this compound restored the levels of key antioxidant enzymes and reduced markers of lipid peroxidation.[3][8][9]

| Parameter | Animal Model | Treatment Group | Dosage | Effect on Glutathione (B108866) Peroxidase (GPx) | Effect on Catalase (CAT) | Effect on Superoxide Dismutase (SOD) | Effect on Reduced Glutathione (GSH) | Effect on Malondialdehyde (MDA) | Reference |

| Antioxidant Enzymes & Lipid Peroxidation | Sprague Dawley Rats | This compound | 2 mg/kg/day (p.o.) | Significant Increase vs. Toxic Control | Significant Increase vs. Toxic Control | Significant Increase vs. Toxic Control | Significant Increase vs. Toxic Control | Significant Decrease vs. Toxic Control | [3][9] |

| Antioxidant Enzymes & Lipid Peroxidation | Sprague Dawley Rats | This compound | 4 mg/kg/day (p.o.) | Significant Increase vs. Toxic Control | Significant Increase vs. Toxic Control | Significant Increase vs. Toxic Control | Significant Increase vs. Toxic Control | Significant Decrease vs. Toxic Control | [3][9] |

Experimental Protocol: CdCl₂-Induced Hypertension and Cardiotoxicity in Rats

-

Animal Model: Male Sprague Dawley albino rats (120–150 g).[3][9]

-

Induction of Hypertension and Cardiotoxicity: Administration of Cadmium Chloride (CdCl₂) at a dose of 0.5 mg/kg/day via intraperitoneal (i.p.) injection for four weeks.[3][8][9]

-

Treatment Groups:

-

Normal Control

-

Toxic Control (CdCl₂ only)

-

Standard: Amlodipine (3 mg/kg/day, p.o.) administered after two weeks of CdCl₂ induction.[3][9]

-

This compound (2 mg/kg/day, p.o.) administered after two weeks of CdCl₂ induction.[3][9]

-

This compound (4 mg/kg/day, p.o.) administered after two weeks of CdCl₂ induction.[3][9]

-

-

Duration of Treatment: Two weeks, concurrently with CdCl₂ administration after the initial two-week induction period.[3][8][9]

-

Parameters Measured:

-

Blood pressure (systolic and diastolic) monitored biweekly using a non-invasive blood pressure system.[3][9]

-

Myocardial antioxidant enzymes (GPx, CAT, SOD), reduced glutathione (GSH), and malondialdehyde (MDA) levels were evaluated after four weeks.[3][8][9]

-

Histopathology of the heart was performed to assess myocardial damage.[3][8]

-

Signaling Pathway: Cardioprotective Mechanism

The cardioprotective effects of this compound are largely attributed to the synergistic antioxidant properties of magnesium and taurine. This involves the upregulation of endogenous antioxidant defense systems and the direct scavenging of reactive oxygen species (ROS), thereby reducing oxidative damage to cardiomyocytes.[3][7]

Caption: Proposed antioxidant mechanism of this compound in cardioprotection.

Neurological Effects

This compound has also been investigated for its neuroprotective and anxiolytic properties, with studies pointing towards its ability to modulate synaptic plasticity and protect against excitotoxicity.[5][6]

Enhancement of Synaptic Plasticity

A study using a murine model of Alzheimer's disease and rats on a low-magnesium diet demonstrated that oral administration of a form of this compound (ATA Mg®) improved long-term potentiation (LTP) in the hippocampus, a key process in learning and memory.[5]

| Parameter | Animal Model | Treatment Group | Dosage | Duration | Effect | Reference |

| Long-Term Potentiation (LTP) | Magnesium-deficient rats | ATA Mg® | 50 mg/kg bw/day | 64 days | Significantly improved LTP in the hippocampus. | [5] |

| Long-Term Potentiation (LTP) | APP/PS1 mice (Alzheimer's model) | ATA Mg® | 700 mg/kg bw/day | 24 days | Significantly improved LTP. | [5] |

| NMDA Receptor Subunit Expression | APP/PS1 mice (Alzheimer's model) | ATA Mg® | 700 mg/kg bw/day | 24 days | Significantly increased expression of the NR2B subunit of NMDA receptors in the hippocampus. | [5] |

Experimental Protocol: Synaptic Plasticity in Rodents

-

Animal Models:

-

Treatment:

-

Parameters Measured:

Signaling Pathway: Modulation of Synaptic Plasticity

The neuroprotective effects of this compound are linked to its influence on the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and excitotoxicity. Magnesium acts as a non-competitive antagonist of the NMDA receptor, while taurine can also modulate its activity. The increased expression of the NR2B subunit, which is crucial for synaptic plasticity, suggests a mechanism by which this compound may enhance cognitive function.[5]

Caption: Putative pathway for this compound's enhancement of synaptic plasticity.

Bioavailability

The bioavailability of magnesium supplements is a critical factor in their efficacy. While comprehensive pharmacokinetic data for this compound is still emerging, studies on related compounds like magnesium acetyl taurate suggest good absorption and the ability to cross the blood-brain barrier.[10] One study indicated that magnesium acetyl taurate was rapidly absorbed and achieved the highest concentration in brain tissue compared to other magnesium forms tested.[10]

Conclusion

The in vivo evidence presented in this whitepaper highlights the promising therapeutic potential of this compound supplementation. In preclinical models, it has demonstrated significant antihypertensive, cardioprotective, and neuro-enhancing effects. These benefits appear to be mediated through the synergistic actions of magnesium and taurine, primarily involving the enhancement of antioxidant defenses and the modulation of NMDA receptor function. While these findings are encouraging, further research, including well-controlled clinical trials, is necessary to fully elucidate the efficacy and safety of this compound in human populations. The detailed experimental protocols and signaling pathways outlined herein provide a solid foundation for future investigations in this area.

References

- 1. moleqlar.com [moleqlar.com]

- 2. Health Benefits Of this compound – Forbes Health [forbes.com]

- 3. This compound attenuates progression of hypertension and cardiotoxicity against cadmium chloride-induced hypertensive albino rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Complementary vascular-protective actions of magnesium and taurine: a rationale for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of oral administration of Magnesium N-Acetyltaurinate on synaptic plasticity in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 8 this compound Benefits for Your Overall Health [health.com]

- 7. nmnbio.co.uk [nmnbio.co.uk]

- 8. researchgate.net [researchgate.net]

- 9. This compound attenuates progression of hypertension and cardiotoxicity against cadmium chloride-induced hypertensive albino rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. omega3galil.com [omega3galil.com]

The Pharmacokinetics and Bioavailability of Magnesium Taurate: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium taurate, a chelated form of magnesium bound to the amino acid taurine (B1682933), has garnered interest for its potential for high bioavailability and synergistic physiological benefits. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and bioavailability of this compound. Due to a notable scarcity of direct human pharmacokinetic studies on this compound, this document draws heavily upon a key comparative preclinical study involving the structurally similar magnesium N-acetyltaurinate, alongside established principles of magnesium and taurine absorption and disposition. This guide summarizes available quantitative data, details relevant experimental methodologies, and visualizes proposed mechanistic pathways to serve as a resource for research and development professionals.

Introduction

Magnesium is a critical mineral co-factor in over 300 enzymatic reactions, essential for neuromuscular function, energy metabolism, and cardiovascular health. However, the efficacy of oral magnesium supplementation is largely dictated by the bioavailability of the salt form used. Organic magnesium salts are generally considered to have higher bioavailability than inorganic forms like magnesium oxide[1]. This compound is a molecular compound that combines magnesium with taurine, an amino acid known to play roles in cardiovascular function, neurological health, and cellular membrane stabilization[2][3].

The chelated structure of this compound is theorized to enhance its absorption and utility. Taurine may act as a carrier for magnesium, facilitating its transport into cells and improving its bioavailability compared to other magnesium forms[2][4][5]. This guide synthesizes the available scientific evidence to provide a detailed examination of its absorption, distribution, metabolism, and excretion (ADME) profile.

Pharmacokinetics

The pharmacokinetic profile of this compound is understood through the individual fates of magnesium and taurine following dissociation, and the potential for the chelated form to utilize specific transport mechanisms.

Absorption

The primary site of magnesium absorption is the small intestine. The process involves both paracellular and transcellular pathways[6].

-

Paracellular Pathway: This passive process, driven by the electrochemical gradient and solvent drag, is responsible for the majority of magnesium absorption when luminal concentrations are high.

-

Transcellular Pathway: This active transport mechanism is crucial when magnesium intake is low and involves magnesium entering the intestinal epithelial cells via specific channels (e.g., TRPM6/7) and being actively extruded into the bloodstream.

The taurine component of this compound is proposed to significantly influence its absorption. Taurine is actively transported across the intestinal brush-border membrane by at least two transporters: the high-affinity, Na⁺- and Cl⁻-dependent taurine transporter (TauT or SLC6A6) and the low-affinity, H⁺-coupled proton-coupled amino acid transporter 1 (PAT1 or SLC36A1)[7][8]. The chelation of magnesium to taurine may allow the compound to leverage these efficient amino acid transport systems, protecting the magnesium ion from forming insoluble complexes with dietary inhibitors like phytates and oxalates[5][9].

Once absorbed, it is believed that magnesium and taurine largely dissociate to perform their independent physiological functions[9].

Distribution

Following absorption, magnesium enters the bloodstream. Approximately 50-60% of total body magnesium is stored in bone, with the remainder in soft tissues and a small fraction (about 1%) in the extracellular fluid. Taurine is distributed widely throughout the body, with high concentrations found in the heart, brain, and muscles.

A notable preclinical study investigating magnesium N-acetyltaurinate, a closely related compound, found that it was rapidly absorbed and resulted in the highest magnesium concentration in brain tissue compared to magnesium malate, citrate, oxide, and sulfate[1][2][10][11][12][13]. This suggests a potential for taurine-chelated magnesium to more effectively cross the blood-brain barrier.

Metabolism

Magnesium is an element and is not metabolized by the body. Its physiological activity is dependent on its ionic form (Mg²⁺). Taurine is a stable amino acid that undergoes minimal metabolism in humans. It is primarily excreted unchanged or conjugated with bile acids in the liver[8].

Excretion

The kidneys are the primary regulators of magnesium homeostasis. Absorbed magnesium that is not utilized or stored is filtered by the glomerulus and reabsorbed in the renal tubules. Excess magnesium is excreted in the urine. Taurine is also primarily excreted via the kidneys.

Bioavailability Data

Preclinical Comparative Bioavailability Study

A study in Sprague Dawley rats compared the bioavailability of five different magnesium compounds following a single oral dose. Magnesium N-acetyltaurinate demonstrated the second-highest serum bioavailability as measured by the area under the curve (AUC) and the highest concentration in brain tissue.

Table 1: Comparative Serum Magnesium Concentrations (mg/dL) Over Time

| Time Point | Mg Acetyl Taurate | Mg Malate | Mg Sulfate | Mg Citrate | Mg Oxide | Control |

|---|---|---|---|---|---|---|

| Baseline | ~1.8 | ~1.8 | ~1.8 | ~1.8 | ~1.8 | ~1.8 |

| 1 hour | ~2.1 | ~2.2 | ~2.0 | ~1.9 | ~1.8 | ~1.8 |

| 2 hours | ~2.2 | ~2.4 | ~2.1 | ~2.0 | ~1.9 | ~1.8 |

| 4 hours | ~2.1 | ~2.5 | ~2.0 | ~1.9 | ~1.9 | ~1.8 |

| 8 hours | ~1.9 | ~2.6 | ~1.9 | ~1.8 | ~1.8 | ~1.8 |

Data are estimated from graphical representations in Uysal et al. (2019) and are for illustrative purposes.

Table 2: Pharmacokinetic and Distribution Parameters

| Magnesium Form | Serum AUC (Relative Units) | Brain Mg Level (Relative Units) | Muscle Mg Level (Relative Units) |

|---|---|---|---|

| Mg Acetyl Taurate | Second Highest | Highest | Lowest |

| Mg Malate | Highest | Second Highest | Highest |

| Mg Sulfate | Higher than Oxide/Citrate | Lower than Taurate/Malate | Higher than Taurate |

| Mg Citrate | Lowest (Bioavailable) | Lower than Taurate/Malate | Higher than Taurate |

| Mg Oxide | Lowest (Bioavailable) | Lower than Taurate/Malate | Higher than Taurate |

Source: Uysal et al. (2019). AUC is the area under the curve for serum magnesium concentration over 8 hours.[1][10][12]

Experimental Protocols

Preclinical Bioavailability Assessment (Adapted from Uysal et al., 2019)

-

Subjects: Male Sprague Dawley rats.

-

Groups: Six groups (n=7 per group): Control, Magnesium Sulfate, Magnesium Oxide, Magnesium Citrate, Magnesium N-Acetyltaurinate, and Magnesium Malate.

-

Dosage and Administration: A single dose of 400 mg/70 kg elemental magnesium was administered orally via gavage. The control group received no supplement.

-

Sample Collection: Blood samples were collected at baseline and at 1, 2, 4, and 8 hours post-administration. After the final blood draw, animals were euthanized, and brain and muscle tissues were collected.

-

Analytical Methods:

-

Magnesium Analysis: Serum and tissue magnesium concentrations were determined using methods such as inductively coupled plasma optical emission spectroscopy (ICP-OES) or colorimetric assays (e.g., calmagite (B1663819) method)[14][15]. Tissue samples require acid digestion prior to analysis to break down the biological matrix.

-

Taurine Analysis: While not performed in the cited magnesium bioavailability study, taurine levels in biological samples are typically quantified using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization (e.g., with 4-fluoro-7-nitrobenzofurazan) followed by fluorometric detection[16][17][18].

-

-

Pharmacokinetic Analysis: The area under the curve (AUC) for serum magnesium concentration versus time was calculated to assess total drug exposure and bioavailability.

Visualizations: Pathways and Workflows

Proposed Intestinal Absorption Pathway

References

- 1. omega3galil.com [omega3galil.com]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Study of magnesium bioavailability from ten organic and inorganic Mg salts in Mg-depleted rats using a stable isotope approach. | Semantic Scholar [semanticscholar.org]

- 4. Dose-Dependent Absorption Profile of Different Magnesium Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Unessence [unessence.com]

- 6. researchgate.net [researchgate.net]

- 7. Taurine uptake across the human intestinal brush-border membrane is via two transporters: H+-coupled PAT1 (SLC36A1) and Na+- and Cl−-dependent TauT (SLC6A6) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chapter - The Mechanism of Action of Taurine in the Digestive System | Bentham Science [eurekaselect.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Timeline (Bioavailability) of Magnesium Compounds in Hours: Which Magnesium Compound Works Best? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jcpjournal.org [jcpjournal.org]

- 12. researchgate.net [researchgate.net]

- 13. Physiological significance of taurine and the taurine transporter in intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Elevation of brain magnesium prevents synaptic loss and reverses cognitive deficits in Alzheimer’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Serum magnesium concentration and incident cognitive impairment: the Reasons for Geographic and Racial Differences in Stroke Study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Bioavailability of US commercial magnesium preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Alterations of Serum Magnesium Concentration in Animal Models of Seizures and Epilepsy—The Effects of Treatment with a GPR39 Agonist and Knockout of the Gpr39 Gene - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Degradation Pathways of Magnesium Taurate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium taurate, a chelate of magnesium and the amino acid taurine (B1682933), is a nutritional supplement valued for its high bioavailability and potential cardiovascular benefits. A thorough understanding of its stability and degradation profile is critical for ensuring product quality, safety, and efficacy throughout its shelf life. This technical guide provides a comprehensive overview of the known stability characteristics of this compound, outlines detailed experimental protocols for conducting forced degradation studies in accordance with ICH guidelines, and proposes potential degradation pathways based on its chemical structure. While specific quantitative degradation data for this compound is not extensively available in public literature, this guide serves as a robust framework for researchers and drug development professionals to design and execute comprehensive stability programs.

Introduction to this compound Stability

This compound is an organometallic compound formed by the chelation of one magnesium ion with two molecules of taurine. This chelation is believed to enhance the bioavailability of magnesium. General sources suggest that this compound is a relatively stable compound under normal storage conditions.[1] Patents describing its synthesis note a high melting and decomposition point of approximately 300°C.[2] Furthermore, it is reported to be stable in the presence of alkali.[2] Anecdotal evidence from supplement manufacturers suggests a shelf life of up to three years with less than 2% degradation, although detailed supporting data is not publicly available.[1]

Factors that can potentially influence the stability of this compound in both solid and solution states include temperature, pH, humidity, light, and the presence of oxidizing agents. The taurine component, being an amino acid, may be susceptible to degradation at high temperatures.[1]

Potential Degradation Pathways

While specific degradation products of this compound have not been detailed in the available literature, potential degradation pathways can be hypothesized based on its chemical structure. The primary points of lability are likely the coordinate bonds of the chelate and the taurine molecule itself.

A hypothetical degradation pathway could involve the hydrolysis of the magnesium-taurate chelate under acidic or basic conditions, leading to the dissociation into free magnesium ions and taurine. Subsequently, taurine could undergo further degradation. Another possibility is the direct degradation of the taurine moiety while still chelated.

Caption: Hypothetical degradation pathways of this compound.

Proposed Experimental Protocols for Forced Degradation Studies

To comprehensively assess the stability of this compound, a forced degradation study should be conducted according to ICH Q1A(R2) guidelines.[1][3][4] The goal is to induce degradation to a level of 5-20% to ensure that the analytical method is stability-indicating and to elucidate potential degradation pathways.[1]

Proposed Stability-Indicating Analytical Method: UPLC-MS/MS

A validated Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method is proposed for the separation and quantification of this compound and its potential degradation products.

| Parameter | Proposed Condition |

| Instrument | UPLC system coupled with a triple quadrupole mass spectrometer |

| Column | Acquity UPLC HSS T3 (100 x 2.1 mm, 1.8 µm) or equivalent |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 0-1 min: 2% B; 1-5 min: 2-98% B; 5-6 min: 98% B; 6-6.1 min: 98-2% B; 6.1-8 min: 2% B |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 2 µL |

| MS Detection | Electrospray Ionization (ESI) in both positive and negative modes |

| MS/MS Transitions | To be determined based on the mass of this compound and its fragments |

Forced Degradation Experimental Workflow

Caption: Workflow for forced degradation studies of this compound.

Detailed Protocols

3.3.1. Acid Hydrolysis

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in 0.1 M hydrochloric acid.

-

Incubate the solution at 60°C.

-

Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide.

-

Dilute with the mobile phase to the working concentration and analyze by UPLC-MS/MS.

3.3.2. Base Hydrolysis

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in 0.1 M sodium hydroxide.

-

Incubate the solution at 60°C.

-

Withdraw aliquots at predetermined time points.

-

Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid.

-

Dilute and analyze by UPLC-MS/MS.

3.3.3. Oxidative Degradation

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in a 3% hydrogen peroxide solution.

-

Store the solution at room temperature, protected from light.

-

Withdraw aliquots at predetermined time points.

-

Dilute and analyze by UPLC-MS/MS.

3.3.4. Thermal Degradation

-

Place a thin layer of solid this compound powder in a petri dish.

-

Expose the sample to a dry heat of 80°C in a calibrated oven.

-

Collect samples at predetermined time points.

-

Prepare solutions of the stressed solid samples, dilute, and analyze by UPLC-MS/MS.

3.3.5. Photolytic Degradation

-

Expose solid this compound and a solution of this compound (e.g., 1 mg/mL in water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5][6]

-

A control sample should be stored in the dark under the same temperature and humidity conditions.

-

After exposure, prepare solutions of the solid sample and dilute the solution sample for UPLC-MS/MS analysis.

Quantitative Data Summary (Hypothetical)

The following table is a template for summarizing the quantitative data that would be generated from the proposed forced degradation studies.

| Stress Condition | Time (hours) | % Assay of this compound | % Total Impurities | Major Degradant 1 (%) | Major Degradant 2 (%) | Mass Balance (%) |

| Control | 24 | 100.0 | <0.1 | ND | ND | 100.0 |

| 0.1 M HCl, 60°C | 2 | 98.2 | 1.7 | 1.5 | ND | 99.9 |

| 8 | 92.5 | 7.3 | 6.8 | 0.4 | 99.8 | |

| 24 | 81.3 | 18.5 | 16.2 | 2.1 | 99.8 | |

| 0.1 M NaOH, 60°C | 2 | 99.1 | 0.8 | 0.7 | ND | 99.9 |

| 8 | 95.8 | 4.1 | 3.9 | ND | 99.9 | |

| 24 | 88.2 | 11.6 | 10.9 | 0.5 | 99.8 | |

| 3% H₂O₂, RT | 24 | 96.5 | 3.4 | ND | 3.2 | 99.9 |

| Thermal (80°C) | 24 | 99.5 | 0.4 | 0.3 | ND | 99.9 |

| Photolytic | - | 99.8 | 0.2 | 0.2 | ND | 100.0 |

| ND: Not Detected |

Conclusion

While this compound is generally considered a stable molecule, a comprehensive understanding of its degradation profile under stress conditions is essential for robust formulation development and regulatory compliance. This technical guide provides a framework for such an investigation. The proposed UPLC-MS/MS method and detailed forced degradation protocols offer a starting point for elucidating the degradation pathways and identifying potential degradation products. The generation of such empirical data will be invaluable for establishing appropriate storage conditions, shelf-life, and ensuring the continued safety and efficacy of this compound-containing products. Further research is warranted to populate the proposed data tables with experimental results and to confirm the hypothesized degradation pathways.

References

The Elusive Crystal Structure of Magnesium Taurate: A Technical Review

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: Magnesium taurate, a chelated form of magnesium bound to the amino acid taurine (B1682933), is a nutritional supplement of significant interest for its high bioavailability and potential cardiovascular benefits.[1] Despite its widespread use and therapeutic promise, a comprehensive, publicly available, and experimentally determined crystal structure of this compound remains conspicuously absent from the scientific literature. This technical guide consolidates the currently available information regarding the synthesis and physicochemical properties of this compound and outlines the standard experimental methodology by which its crystal structure could be determined.

Introduction

Magnesium is a vital mineral for numerous physiological functions, and its supplementation is often warranted.[1] The chelation of magnesium with taurine to form this compound is thought to enhance its absorption and deliver the synergistic benefits of both molecules.[1] A definitive understanding of its three-dimensional structure is critical for elucidating its structure-activity relationship, optimizing its formulation, and informing rational drug design. However, as of the date of this publication, detailed crystallographic data, including unit cell dimensions, space group, and atomic coordinates, for this compound have not been published in peer-reviewed journals. This document summarizes the existing knowledge and provides a roadmap for future structural elucidation studies.

Physicochemical Properties

While detailed crystallographic data is unavailable, various sources provide fundamental physicochemical information for this compound. It is chemically known as magnesium bis(2-aminoethanesulfonate).[2][3] Patents and chemical databases indicate that this compound typically crystallizes as a dihydrate with a 2:1 molar ratio of taurine to magnesium.[4][5]

Table 1: Summary of Physicochemical Data for this compound

| Property | Value | Source |

| IUPAC Name | magnesium bis(2-aminoethanesulfonate) | [2][3] |

| Synonyms | Magnesium ditaurate, Magnesium taurinate | [3] |

| Chemical Formula | C₄H₁₂MgN₂O₆S₂ | [2][3] |

| Molecular Weight | 272.57 g/mol | [3] |

| Elemental Magnesium | Approximately 8.9% by mass | [3] |

| Stoichiometry | 2:1 (Taurine:Magnesium) | [4][6] |

| Hydration | Typically exists as a dihydrate (C₄H₁₂MgN₂O₆S₂ · 2H₂O) | [4][5] |

| Melting Point | Decomposes at approximately 300°C | [4][5] |

Synthesis of Crystalline this compound

The synthesis of crystalline this compound has been described in the patent literature. The general approach involves the reaction of a magnesium source with taurine, followed by precipitation and crystallization.

Experimental Protocol: Synthesis from Magnesium Hydroxide (B78521)

This method is adapted from patent literature describing the reaction of magnesium hydroxide with taurine.[4][5]

-

Reaction Setup: A mixture of magnesium hydroxide and taurine, in an approximate 1:2 molar ratio, is suspended in water.

-

Heating: The mixture is heated under reflux for several hours (e.g., seven hours) to facilitate the reaction.[5]

-

Initial Precipitation: The resulting milky mixture is allowed to cool to room temperature. Methanol (B129727) is then added to precipitate a solid, which is allowed to stand overnight.[4][5]

-

Filtration: The initial white powder, which consists of a mixture of this compound complex and some starting materials, is removed by filtration.[4][5]

-

Crystallization: The clear filtrate is concentrated under a vacuum to form a paste-like slurry. Methanol is then slowly added to the slurry until crystallization appears complete.[4][5]

-

Isolation: The crystalline this compound salt is isolated by filtration. The reported yield is approximately 41-50%.[4][5]

Experimental Protocol: Synthesis from Magnesium Methoxide (B1231860)

An alternative synthesis involves the use of magnesium methoxide.

-

Magnesium Methoxide Formation: Magnesium turnings are reacted with methanol until completely dissolved, forming magnesium methoxide. Excess methanol is then evaporated.[4]

-

Reaction with Taurine: The solid magnesium methoxide is then reacted with taurine.

-

Crystallization: The subsequent steps of dilution with methanol, filtration, and crystallization from the filtrate are similar to the magnesium hydroxide method to yield crystalline this compound.[4]

Prospective Crystal Structure Determination: A Generalized Workflow

The definitive method for determining the crystal structure of a compound like this compound is single-crystal X-ray diffraction. The following diagram illustrates the generalized workflow for such an experiment.

References

- 1. grokipedia.com [grokipedia.com]

- 2. This compound | C4H12MgN2O6S2 | CID 13343447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. US5582839A - this compound and other mineral taurates - Google Patents [patents.google.com]

- 5. EP0821572A1 - this compound as a therapeutic agent - Google Patents [patents.google.com]

- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

Spectroscopic Analysis of Magnesium Taurate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Magnesium is an essential mineral involved in over 300 enzymatic reactions in the human body, playing a critical role in muscle and nerve function, blood glucose control, and blood pressure regulation. Taurine (B1682933), a sulfur-containing amino acid, is abundant in the brain, retina, heart, and platelets, where it is involved in various physiological processes, including neuromodulation, osmoregulation, and antioxidation. Magnesium taurate (C₄H₁₂MgN₂O₆S₂) is a molecular complex that combines these two vital nutrients, potentially offering synergistic health benefits.[1] Its high bioavailability compared to other magnesium salts makes it an attractive candidate for supplementation and therapeutic applications.

Spectroscopic techniques are indispensable for the characterization of this compound, providing insights into its structure, purity, and behavior in solution. This guide focuses on the application of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Raman, and UV-Visible (UV-Vis) spectroscopy for the analysis of this compound.

Synthesis of this compound

This compound is typically synthesized through the reaction of taurine with a magnesium salt, such as magnesium hydroxide (B78521) or magnesium oxide, in a 2:1 molar ratio of taurine to magnesium.[2]

Experimental Protocol: Synthesis

-

Reaction Setup: A mixture of magnesium hydroxide and taurine (2:1 molar ratio) is refluxed in water for several hours.[2]

-

Solvent Removal: The majority of the water is removed by evaporation under vacuum.

-

Precipitation: Ethanol is added to the resulting paste to precipitate the this compound.

-

Isolation and Drying: The solid product is collected by filtration, washed with ethanol, and dried to yield this compound as a white powder.[2]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution.

The ¹H NMR spectrum of this compound in deuterium (B1214612) oxide (D₂O) shows a symmetrical, closely-spaced multiplet centered at approximately 3.11 ppm. This multiplet arises from the second-order splitting between the two methylene (B1212753) groups of the taurine moiety, which are shifted downfield compared to free taurine.[2]

The ¹³C NMR spectrum in D₂O displays two signals corresponding to the two carbon atoms in the taurine backbone. The signal for the carbon adjacent to the amino group (H₂N-CH₂–) appears at approximately 39.71 ppm, while the signal for the carbon adjacent to the sulfonate group (–CH₂-SO₃⁻) is observed at around 54.59 ppm.[2]

| Nucleus | Chemical Shift (δ) in D₂O (ppm) | Assignment | Reference |

| ¹H | ~3.11 | -CH₂-CH₂- (Multiplet) | [2] |

| ¹³C | 39.71 | H₂N-C H₂- | [2] |

| ¹³C | 54.59 | -C H₂-SO₃⁻ | [2] |

Vibrational Spectroscopy: FTIR and Raman

Vibrational spectroscopy probes the molecular vibrations of a sample, providing a fingerprint based on its functional groups. For this compound, the key functional groups are the amino group (-NH₂), the methylene groups (-CH₂-), and the sulfonate group (-SO₃⁻) of the taurine ligand, as well as the coordination bonds between the magnesium ion and the taurine molecule.

-

N-H Vibrations: The stretching vibrations of the N-H bonds in the amino group are expected in the region of 3200-3400 cm⁻¹. The bending vibrations are anticipated around 1600 cm⁻¹.

-

C-H Vibrations: The symmetric and asymmetric stretching vibrations of the C-H bonds in the methylene groups should appear in the 2800-3000 cm⁻¹ region. Bending and wagging vibrations are expected at lower wavenumbers.

-

S-O Vibrations: The sulfonate group will exhibit strong characteristic absorption bands. The asymmetric S=O stretching vibrations are expected around 1200-1260 cm⁻¹, while the symmetric stretching vibrations are anticipated in the 1030-1080 cm⁻¹ region.

-

Mg-O/Mg-N Vibrations: The coordination of the magnesium ion to the taurine ligand, likely through the sulfonate oxygen atoms and potentially the amino nitrogen, would result in low-frequency vibrations, typically below 600 cm⁻¹.

-

C-S and S-O Vibrations: The C-S and S-O stretching vibrations are expected to be Raman active and would provide complementary information to the FTIR spectrum.

-

Skeletal Vibrations: The carbon-carbon backbone and other skeletal vibrations will also be observable in the Raman spectrum.

-

Sample Preparation: For FTIR analysis, the solid this compound powder can be mixed with potassium bromide (KBr) and pressed into a pellet. For Raman spectroscopy, the powder can be analyzed directly.

-

Data Acquisition:

-

FTIR: An FTIR spectrometer is used to record the spectrum, typically in the 4000-400 cm⁻¹ range.

-

Raman: A Raman spectrometer with a suitable laser excitation wavelength is used to acquire the spectrum.

-

-

Data Analysis: The obtained spectra are analyzed to identify the characteristic vibrational modes of the functional groups and compare them with the spectra of free taurine to determine the effects of magnesium coordination.

UV-Visible (UV-Vis) Spectroscopy